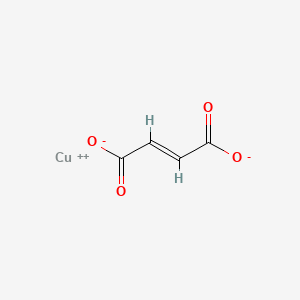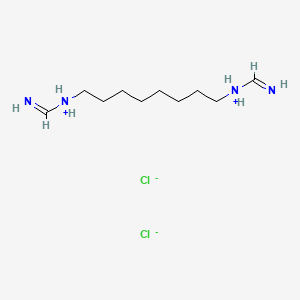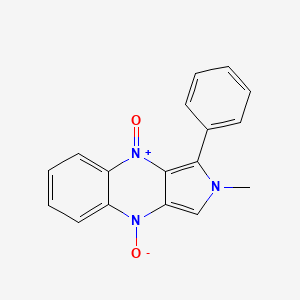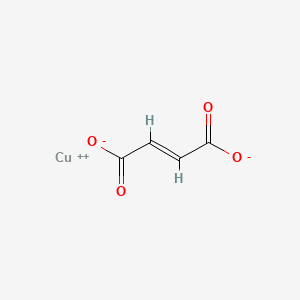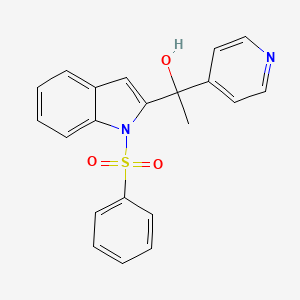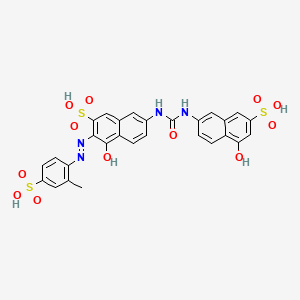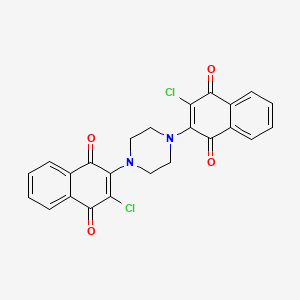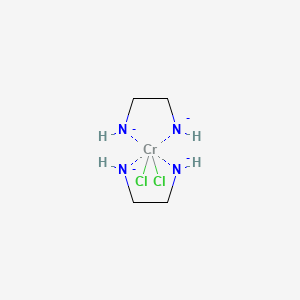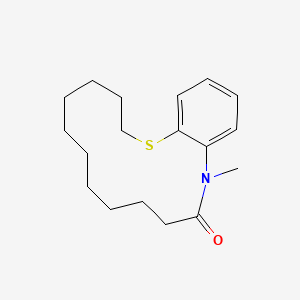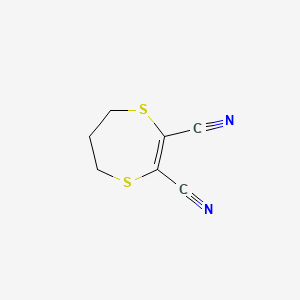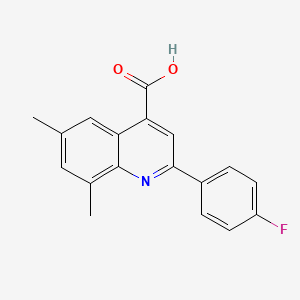
2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group attached to the quinoline ring, which is further substituted with methyl groups and a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation or alkylation conditions.
Coupling: Palladium catalysts, boronic acids, halogenated derivatives, base (e.g., potassium carbonate).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives, alcohols from carboxylic acids.
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives.
Coupling: Biaryl derivatives.
科学研究应用
2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The fluorophenyl group enhances its binding affinity and specificity to target proteins, while the quinoline core provides structural stability.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different electronic properties and biological activity.
6,8-Dimethylquinoline-4-carboxylic acid: Lacks the fluorophenyl group, affecting its binding affinity and specificity.
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological effects.
Uniqueness
2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its electronic properties and binding affinity. The combination of methyl groups and the carboxylic acid group further contributes to its distinct chemical and biological characteristics, making it a valuable compound in various research fields.
属性
CAS 编号 |
18060-35-0 |
|---|---|
分子式 |
C18H14FNO2 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H14FNO2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,21,22) |
InChI 键 |
RFGXIZMWHQHBNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


